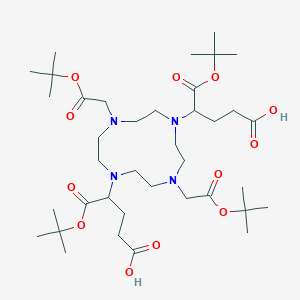

4,4'-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid)

Beschreibung

The compound 4,4'-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) (CAS: 306776-79-4, C35H64N4O10, MW: 700.90) is a macrocyclic tetraazacyclododecane derivative functionalized with tert-butyl ester groups and pentanoic acid chains . Its structure comprises a 12-membered cyclen (1,4,7,10-tetraazacyclododecane) core substituted at the 1,7- and 4,10-positions with tert-butoxycarbonylmethyl and 5-(tert-butoxy)-5-oxopentanoic acid groups, respectively. These tert-butyl esters act as protective groups, rendering the compound a precursor for metal-chelating agents upon hydrolysis .

Eigenschaften

Molekularformel |

C38H68N4O12 |

|---|---|

Molekulargewicht |

773.0 g/mol |

IUPAC-Name |

4-[7-[4-carboxy-1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H68N4O12/c1-35(2,3)51-31(47)25-39-17-21-41(27(13-15-29(43)44)33(49)53-37(7,8)9)23-19-40(26-32(48)52-36(4,5)6)20-24-42(22-18-39)28(14-16-30(45)46)34(50)54-38(10,11)12/h27-28H,13-26H2,1-12H3,(H,43,44)(H,45,46) |

InChI-Schlüssel |

LSKSMUUMZJWJBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound involves multi-step organic transformations focused on the functionalization of the tetraazacyclododecane macrocycle with protected carboxylic acid groups. The key synthetic steps are:

Step 1: Protection of Carboxylic Acids as tert-Butyl Esters

The tert-butoxycarbonyl (Boc) protecting groups are introduced to mask carboxylic acid functionalities, enhancing solubility and stability during subsequent reactions.Step 2: Alkylation of the Tetraazacyclododecane Core

The nitrogen atoms at positions 4 and 10 of the macrocycle are alkylated with 2-(tert-butoxy)-2-oxoethyl halides or equivalent activated esters to form the bis-substituted intermediate.Step 3: Introduction of Bis(5-(tert-butoxy)-5-oxopentanoic acid) Moieties

The side chains bearing tert-butoxy-protected pentanoic acid groups are attached through amide or ester linkages to the macrocycle, typically via nucleophilic substitution or coupling reactions.Step 4: Purification and Characterization

The final product is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Synthetic Route Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | tert-Butyl bromoacetate, base (e.g., K2CO3) | Alkylation of tetraazacyclododecane nitrogen atoms with tert-butyl bromoacetate to form protected 2-(tert-butoxy)-2-oxoethyl substituents. |

| 2 | 5-(tert-butoxy)-5-oxopentanoic acid derivatives, coupling agents (e.g., EDC, HOBt) | Coupling of the bis-substituted macrocycle with protected pentanoic acid derivatives to yield the bis-substituted final compound. |

| 3 | Purification by preparative HPLC or column chromatography | Isolation of product with ≥95% purity. |

This synthetic approach is supported by analogous procedures used in the preparation of related tetraazacyclododecane derivatives with multiple protected carboxylate groups.

Notes on Reaction Parameters

- Solvents: Common solvents include DMF, DCM, or acetonitrile, chosen for solubility and reaction compatibility.

- Temperature: Reactions are typically conducted at ambient to moderate temperatures (20–50 °C).

- Protecting Group Stability: The tert-butyl ester groups are stable under mild conditions but can be removed under acidic conditions if deprotection is desired.

- Yield Considerations: Multi-step synthesis often results in moderate overall yields; optimization of coupling and alkylation steps is critical.

Research Data and Characterization

Spectroscopic Data

| Technique | Observed Data |

|---|---|

| ^1H NMR | Signals corresponding to tert-butyl groups (singlets near 1.4 ppm), methylene protons adjacent to nitrogen, and carboxylate protons. |

| ^13C NMR | Characteristic peaks for carbonyl carbons (~170-175 ppm), tert-butyl carbons (~28-30 ppm), and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak at m/z ~773 confirming molecular weight. |

Purity and Stability

- Purity is generally confirmed to be ≥95% by HPLC or LC-MS.

- The compound is stable under inert atmosphere and stored at 2–8 °C in sealed containers to prevent hydrolysis or degradation.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Core Starting Material | 1,4,7,10-Tetraazacyclododecane |

| Key Reagents | tert-Butyl bromoacetate, protected pentanoic acid derivatives, coupling agents (EDC, HOBt) |

| Protection Strategy | tert-Butyl esters to protect carboxylic acids |

| Reaction Conditions | Ambient to 50 °C, solvents like DMF or DCM |

| Purification | Chromatography (HPLC or column) |

| Characterization Techniques | NMR, MS, elemental analysis |

| Typical Purity | ≥95% |

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is employed in the development of imaging agents for biological systems, helping to visualize cellular and molecular processes.

Industry: The compound can be used in the production of specialized materials and as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,4’-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) involves its interaction with specific molecular targets. In the context of imaging agents, the compound binds to metal ions, forming stable complexes that enhance contrast in imaging techniques. The tetraazacyclododecane core provides a strong chelating effect, ensuring the stability of these complexes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Tetraazacyclododecane Family

a) 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (CAS: N/A, C28H52N4O8, MW: 572.73)

- Key Differences: Lacks the 4,10-pentanoic acid arms, reducing its capacity for multidentate metal coordination.

- Applications : Primarily used as an intermediate for MRI contrast agents (e.g., gadolinium chelates) after deprotection .

b) 2-(4,7,10-Tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1-yl)acetic acid (CAS: 137076-54-1, C28H52N4O8, MW: 572.73)

- Substitution Pattern : Trisubstituted at 4,7,10-positions with tert-butoxycarbonylmethyl groups and a carboxylic acid at position 1.

- Key Differences : Fewer substituents (three vs. four in the target compound) and shorter acetate chains, leading to lower steric hindrance but reduced metal-binding stability .

c) Di-tert-butyl-((((2S,2'S)-2,2'-(1,4,7,10-tetraazacyclododecane-1,4-diyl)bis(propanoyl))bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate (Compound 30 in )

- Substitution Pattern: Features propanoyl and carbamate groups at 1,4-positions.

- Key Differences: Shorter carbon chains and carbamate functionalities reduce hydrophilicity and alter metal-binding kinetics compared to the target compound’s pentanoic acid arms .

Functional and Physicochemical Properties

Key Findings:

Substituent Position: Substitution at both 1,7- and 4,10-positions (target compound) enhances multidentate coordination compared to monosubstituted analogues .

Hydrophobicity : The tert-butyl esters increase molecular weight and reduce aqueous solubility, necessitating hydrolysis for biomedical applications .

Biologische Aktivität

The compound 4,4'-(4,10-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid) (CAS No. 1049020-11-2) is a complex organic molecule with significant potential in medicinal chemistry and biochemistry. Its structure includes a tetraazacyclododecane core which is known for its chelating properties and ability to form stable complexes with metal ions. This article explores the biological activities associated with this compound, including its synthesis, in vitro studies, and potential therapeutic applications.

- Molecular Formula: C38H68N4O12

- Molecular Weight: 772.98 g/mol

- Purity: 95%

- IUPAC Name: 4,4'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)bis(5-(tert-butoxy)-5-oxopentanoic acid)

1. Synthesis and Characterization

The synthesis of the compound involves multi-step organic reactions that typically include the formation of the tetraazacyclododecane framework followed by functionalization with tert-butoxy and oxoethyl groups. Advanced characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

2. In Vitro Studies

Recent studies have highlighted the biological activity of this compound in various cell lines. Notably:

- Cytotoxicity Assays: The compound has shown promising results in cytotoxicity assays against HER2-positive breast cancer cell lines. For instance, comparative studies indicated that it exhibits potent cytotoxic effects similar to established chemotherapeutic agents .

- Mechanism of Action: The proposed mechanism involves the chelation of metal ions essential for cellular functions and proliferation. This chelation can disrupt metal-dependent enzymatic processes critical for tumor growth .

3. Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Study 1: In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor proliferation markers and an increase in apoptosis indicators .

- Study 2: Another investigation focused on its potential as a radiopharmaceutical. The compound was labeled with copper isotopes and used for PET imaging in tumor models. Results indicated high specificity for tumor tissues with minimal off-target effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing this macrocyclic tetraazacyclododecane derivative, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of a cyclen (1,4,7,10-tetraazacyclododecane) core with tert-butyl bromoacetate and α-bromoglutaric acid derivatives. A stepwise approach is critical:

- Step 1: React the cyclen precursor with α-bromoglutaric acid-1-tert-butyl ester in acetonitrile using K₂CO₃ as a base (added in portions over 24 hours to avoid over-alkylation) .

- Step 2: Subsequent addition of tert-butyl bromoacetate at room temperature ensures selective functionalization of remaining amine sites .

- Purification: HPLC is recommended for isolating the final product, with yields ~55% under optimized conditions . Key variables: Solvent polarity (acetonitrile enhances nucleophilicity), temperature (room temperature prevents side reactions), and stoichiometric control of bromoester reagents.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm tert-butyl group integration (δ ~1.4 ppm for -C(CH₃)₃) and macrocycle symmetry.

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₃₅H₆₄N₄O₁₀: 701.47) .

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or MS data often arise from:

- Dynamic conformational changes: The macrocycle’s flexibility may cause signal broadening. Use variable-temperature NMR to stabilize conformers .

- Residual solvents: Ensure complete drying (storage: sealed, room temperature) to avoid solvent peaks .

- Isomeric impurities: Employ 2D NMR (COSY, NOESY) to distinguish regioisomers . Computational modeling (DFT for optimized geometries) can corroborate experimental data .

Q. What strategies optimize the removal of tert-butyl protecting groups without degrading the macrocyclic core?

The tert-butyl esters are typically cleaved under acidic conditions:

- Trifluoroacetic Acid (TFA): 95% TFA in DCM (2–4 hours, 0°C) selectively removes tert-butyl groups while preserving the cyclen backbone .

- Alternative: Hydrogenation (Pd/C, THF, 4 bar H₂) for benzyl ester deprotection, though this requires prior removal of tert-butyl groups to avoid side reactions . Monitoring: Track deprotection via FT-IR (disappearance of ester C=O stretch at ~1720 cm⁻¹).

Q. How does the tert-butyl functionalization impact the compound’s chelation properties for metal ions?

The tert-butyl esters introduce steric hindrance, which:

- Reduces binding kinetics: Slows metal coordination (e.g., with Cu²⁺ or Gd³⁺) due to restricted access to amine donor sites.

- Enhances solubility: Hydrophobic tert-butyl groups improve solubility in organic solvents, aiding synthetic manipulation . Experimental validation: Conduct titration experiments (UV-Vis or fluorescence quenching) with metal salts to quantify binding constants .

Q. What are the critical stability considerations for long-term storage of this compound?

- Moisture sensitivity: Hydrolysis of tert-butyl esters occurs in humid environments. Store under inert gas (Ar/N₂) in sealed containers .

- Temperature: Room temperature is acceptable, but avoid prolonged exposure to >40°C to prevent ester degradation .

- Light: No explicit photodegradation reported, but amber vials are recommended for caution .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final macrocyclization step?

- Dilution principle: Use high-dilution conditions (0.01–0.1 M) to favor intramolecular cyclization over polymerization .

- Template effects: Add metal ions (e.g., Zn²⁺) to pre-organize the cyclen core during alkylation .

- Workflow: Monitor intermediates via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate and recycle unreacted starting materials .

Q. What advanced applications exist for this compound in targeted drug delivery systems?

The macrocycle’s amine sites can be functionalized for:

- Bifunctional chelators: Conjugate radionuclides (e.g., ⁶⁸Ga for PET imaging) via pendant carboxylate groups .

- Ligand-targeted therapy: Attach folate or peptide motifs to the tert-butyl esters for tumor-specific delivery . Validation: In vitro cell uptake assays (e.g., fluorescence-labeled derivatives) and in vivo biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.